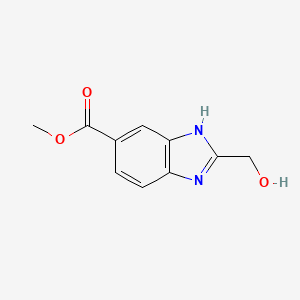

methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate

Descripción

Propiedades

Fórmula molecular |

C10H10N2O3 |

|---|---|

Peso molecular |

206.20 g/mol |

Nombre IUPAC |

methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate |

InChI |

InChI=1S/C10H10N2O3/c1-15-10(14)6-2-3-7-8(4-6)12-9(5-13)11-7/h2-4,13H,5H2,1H3,(H,11,12) |

Clave InChI |

UGJYBJPCNXGXLT-UHFFFAOYSA-N |

SMILES canónico |

COC(=O)C1=CC2=C(C=C1)N=C(N2)CO |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate typically involves the reaction of 2-aminobenzimidazole with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate hydroxymethyl derivative, which is then esterified to yield the final product. The reaction conditions often include the use of sulfuric acid as a catalyst and heating the reaction mixture to facilitate the formation of the desired compound .

Industrial Production Methods

In an industrial setting, the production of methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate may involve continuous flow processes to enhance the efficiency and yield of the reaction. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Major Products Formed

The major products formed from these reactions include carboxylic acid derivatives, alcohols, amines, and various substituted benzimidazole derivatives. These products can have distinct chemical and biological properties, making them valuable for further research and applications .

Aplicaciones Científicas De Investigación

Methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate has a wide range of scientific research applications, including:

Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a subject of interest in drug discovery and development.

Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including infections and cancer.

Industry: The compound is used in the development of agrochemicals, dyes, and other industrial products

Mecanismo De Acción

The mechanism of action of methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects, or interfere with cellular signaling pathways involved in cancer cell proliferation .

Comparación Con Compuestos Similares

Comparison with Similar Benzimidazole Derivatives

Structural Analogues with Varied Substituents

2-(4-Hydroxyphenyl)-3H-Benzimidazole-5-Carboxylic Acid

- Structure : Features a 4-hydroxyphenyl group at position 2 and a carboxylic acid (-COOH) at position 5.

- Key Differences :

- The hydroxyphenyl group introduces aromaticity and additional hydrogen-bonding sites compared to the hydroxymethyl group.

- The carboxylic acid (vs. methyl ester) increases hydrophilicity and may influence bioavailability and renal excretion.

- Implications : The carboxylic acid form is likely less membrane-permeable but more stable metabolically than the ester .

Methyl 2-(Trifluoromethyl)-3H-Benzimidazole-5-Carboxylate

- Structure : Substitutes the hydroxymethyl group with a trifluoromethyl (-CF3) group at position 2.

- Increased lipophilicity compared to hydroxymethyl, which may enhance blood-brain barrier penetration.

- Implications : The -CF3 group is metabolically stable, reducing susceptibility to oxidative degradation .

Ethyl 2-(1,3-Benzodioxol-5-yl)-1H-Benzimidazole-5-Carboxylate

- Structure : Incorporates a 1,3-benzodioxole substituent at position 2 and an ethyl ester (-COOCH2CH3) at position 5.

- The ethyl ester prolongs half-life compared to methyl esters due to slower hydrolysis.

- Implications : The bulky benzodioxole group may improve binding affinity to enzymes like cytochrome P450 .

Functional Group Modifications

Carboxylic Acid vs. Ester Derivatives

- Methyl Ester (Target Compound) : Offers moderate lipophilicity, acting as a prodrug that hydrolyzes to the carboxylic acid in vivo.

- Carboxylic Acid (e.g., 2-(4-Hydroxyphenyl)-3H-Benzimidazole-5-Carboxylic Acid) : Higher solubility in aqueous environments but reduced cellular uptake.

- Biological Relevance : Esters are preferred in drug design for improved absorption, while acids are active metabolites .

Hydroxymethyl vs. Amino or Trifluoromethyl Groups

- Hydroxymethyl (-CH2OH) : Polar, participates in hydrogen bonding, and susceptible to oxidation or conjugation.

- Amino (-NH2): Increases basicity and nucleophilicity, enhancing interactions with acidic residues in target proteins .

- Trifluoromethyl (-CF3) : Imparts metabolic stability and electron-withdrawing effects, altering electronic distribution on the ring .

Actividad Biológica

Methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, efficacy, and potential applications based on current research findings.

Chemical Structure and Properties

Methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate has a unique structure characterized by the presence of both hydroxymethyl and carboxylate functional groups. This combination enhances its reactivity and potential for various biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C10H10N2O4 |

| Molecular Weight | 210.20 g/mol |

| Functional Groups | Hydroxymethyl, Carboxylate |

The biological activity of methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate primarily involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and modulate receptor activities, which can lead to various therapeutic effects:

- Enzyme Inhibition : The compound may bind to the active sites of enzymes, thereby inhibiting their function. This is particularly relevant in cancer therapy, where enzyme inhibitors are crucial.

- Receptor Modulation : It can act as an agonist or antagonist at various receptor sites, influencing cellular signaling pathways.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate against a range of pathogens:

- Antibacterial Effects : The compound exhibits activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating its efficacy.

- Antifungal Properties : It has shown promising results against fungal strains such as Candida albicans.

Anticancer Potential

Methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate has been investigated for its anticancer properties:

- Cell Proliferation Inhibition : Studies demonstrate that this compound can significantly inhibit the proliferation of various cancer cell lines, suggesting its potential as an antitumor agent.

- Mechanisms of Action : The antiproliferative effects are believed to be related to the inhibition of topoisomerase II, a key enzyme involved in DNA replication and repair.

Case Studies

- Study on Antimicrobial Activity :

- Anticancer Evaluation :

Q & A

Q. What are the optimal synthetic routes for methyl 2-(hydroxymethyl)-3H-benzimidazole-5-carboxylate?

The synthesis typically involves multi-step reactions, starting with condensation of substituted phenylenediamine derivatives with carboxylic acid precursors. For example:

- Step 1 : React 3-amino-4-hydroxybenzoate with a hydroxymethylation agent (e.g., formaldehyde derivatives) under acidic or basic conditions to form the benzimidazole core .

- Step 2 : Esterification or transesterification to introduce the methyl carboxylate group, often using methanol and catalytic sulfuric acid .

Key intermediates should be purified via recrystallization (ethanol/water mixtures) or column chromatography. Yields depend on reaction time, temperature, and stoichiometric ratios of reagents .

Q. How is the compound structurally characterized in academic research?

Common techniques include:

- NMR spectroscopy : and NMR to confirm substituent positions (e.g., hydroxymethyl at C2, carboxylate at C5) .

- X-ray crystallography : Resolves tautomerism (e.g., 3H vs. 1H benzimidazole forms) and hydrogen-bonding networks in the solid state .

- Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic products .

Q. What are the primary applications of this compound in medicinal chemistry?

It serves as a scaffold for developing bioactive molecules:

- Antimicrobial agents : Structural analogs (e.g., benzimidazole-thiazole hybrids) show activity against bacterial pathogens .

- Enzyme inhibitors : The carboxylate and hydroxymethyl groups enable interactions with catalytic sites (e.g., kinases, proteases) .

- Pharmacokinetic studies : Ester groups enhance solubility for in vitro assays, while the benzimidazole core improves metabolic stability .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Temperature control : Lower temperatures (0–5°C) minimize side reactions during hydroxymethylation, while higher temperatures (80–100°C) accelerate cyclization .

- pH modulation : Neutral to slightly acidic conditions (pH 5–7) stabilize the benzimidazole tautomer during synthesis .

- Catalyst selection : NaSO or DMF enhances cyclization efficiency in benzimidazole formation .

- Purification : Use preparative HPLC for polar impurities or silica gel chromatography for non-polar byproducts .

Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?

- Case study : If NMR suggests a single tautomer but X-ray reveals mixed 1H/3H forms, employ variable-temperature NMR to assess tautomeric equilibrium .

- Computational modeling : Density Functional Theory (DFT) calculations predict stable tautomers and validate experimental observations .

- Cross-validation : Combine IR spectroscopy (to detect hydrogen bonding) with mass spectrometry to confirm molecular integrity .

Q. What computational methods are used to predict biological activity?

- Molecular docking : Simulate interactions with target proteins (e.g., HIV-1 protease) using software like AutoDock Vina. Focus on hydrogen bonds between the carboxylate group and active-site residues .

- QSAR modeling : Correlate substituent electronic properties (Hammett constants) with antimicrobial IC values .

- ADMET prediction : Tools like SwissADME assess bioavailability, leveraging the compound’s logP (~2.5) and polar surface area (~70 Ų) .

Q. What strategies address low solubility in biological assays?

- Prodrug design : Replace the methyl ester with a more hydrolyzable group (e.g., pivaloyloxymethyl) to enhance aqueous solubility .

- Co-crystallization : Use cyclodextrins or PEG-based matrices to improve dissolution rates without altering bioactivity .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release in cell-based studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.